Liotrix - 8065-29-0

Liotrix

Catalog Number: EVT-1542193
CAS Number: 8065-29-0
Molecular Formula: C30H21I7N2Na2O8
Molecular Weight: 1471.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liotrix is a phenylalanine derivative.
Liotrix is a synthetically derived thyroid hormone replacement preparation. It consists of levothyroxine sodium (thyroxine, T4) and liothyronine sodium (triiodothyronine, T3) in a 4 to 1 ratio by weight. Liotrix was developed when it was believed that serum levels of both T4 and T3 were maintained by direct thyroidal secretion. It is now known that the thyroid gland secretes approximately ten times more T4 than T3 and that 80% of serum T3 is derived from deiodination of T4 in peripheral tissues. Administration of levothyroxine alone is sufficient for maintaining serum T4 and T3 levels in most patients and combination hormone replacement therapy generally offers no therapeutic advantage. In fact, administration of T3 may result in supratherapeutic levels of T3.
Synthesis Analysis

The synthesis of liotrix involves several methods that ensure the correct ratio and purity of its components. One common approach includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of levothyroxine and liothyronine in pharmaceutical formulations. This method typically involves an acidic butanol extraction followed by evaporation and injection onto a chromatographic column .

Recent patents have detailed various synthesis pathways, emphasizing the importance of controlling reaction conditions to achieve desired yields and purities. Techniques such as crystallization and lyophilization may also be employed to refine the final product .

Molecular Structure Analysis

Liotrix has a complex molecular structure represented by the chemical formula C30H21I7N2Na2O8C_{30}H_{21}I_{7}N_{2}Na_{2}O_{8}. It consists of two distinct components: levothyroxine and liothyronine, each possessing unique structural characteristics. The average molecular weight of liotrix is approximately 1471.81 g/mol .

Structural Data

  • Levothyroxine Sodium:
    • Molecular formula: C15H11I4NO4C_{15}H_{11}I_{4}NO_{4}
    • IUPAC Name: 3-(4-hydroxy-3,5-diiodophenyl)-L-thyronine
  • Liothyronine Sodium:
    • Molecular formula: C15H12I3NO4C_{15}H_{12}I_{3}NO_{4}
    • IUPAC Name: 3,5-diiodo-L-thyronine

The structural complexity arises from the presence of multiple iodine atoms in both components, which are crucial for their biological activity.

Chemical Reactions Analysis

Liotrix undergoes various chemical reactions that are essential for its therapeutic effects. The primary reaction involves its interaction with thyroid hormone receptors in target tissues. Upon administration, liotrix dissociates into its constituent hormones, which then bind to nuclear receptors to modulate gene expression related to metabolism, growth, and development .

Technical Details

  • Deiodination: T4 can be converted to T3 through deiodination in peripheral tissues, which is a critical step in its mechanism of action.
  • Binding Affinity: The binding affinity of both hormones to their respective receptors influences their physiological effects.
Mechanism of Action

The mechanism of action for liotrix primarily involves its role as a thyroid hormone replacement therapy. Once administered, it acts on nearly every cell in the body by binding to thyroid hormone receptors located in the nucleus. This binding initiates transcriptional changes that lead to increased metabolic activity.

Process

  1. Absorption: Liotrix is absorbed in the gastrointestinal tract.
  2. Distribution: It is distributed throughout the body via blood circulation.
  3. Binding: The active hormones bind to nuclear receptors.
  4. Gene Regulation: This binding activates or represses specific genes involved in metabolism.

Data indicates that while both T4 and T3 are effective at increasing metabolic rate and influencing growth processes, excessive levels of T3 can lead to adverse effects due to its potent biological activity .

Physical and Chemical Properties Analysis

Liotrix exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.00688mg mL0.00688\,\text{mg mL}
  • LogP (octanol-water partition coefficient): Ranges from 3.733.73 to 4.544.54, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa at 0.270.27 and strongest basic pKa at 9.439.43.
  • Polar Surface Area: 95.61 295.61\,\text{ }^{2}
  • Rotatable Bonds: 10

These properties influence its pharmacokinetics and bioavailability .

Applications

Liotrix is primarily used in clinical settings for:

  • Hypothyroidism Treatment: It serves as a replacement therapy for individuals with insufficient thyroid hormone production.
  • Myxedema Coma Management: A severe form of hypothyroidism requiring immediate intervention.
  • Congenital Hypothyroidism: To support normal growth and development in affected infants.

Despite its applications, recent studies suggest that monotherapy with levothyroxine may be sufficient for most patients without the need for combined therapy with liothyronine .

Introduction to Liotrix: Pharmacological and Clinical Context

Historical Development of Synthetic Thyroid Hormone Formulations

The development of liotrix reflects three evolutionary phases in THRT:

  • Animal-derived preparations (pre-1950s): Desiccated thyroid (e.g., Armour Thyroid) was the primary therapy, standardized by iodine content but with inconsistent hormone ratios (typically 4.2:1 T4:T3 by weight). Variability in bioactivity and allergenicity prompted the search for synthetic alternatives [5] [8].
  • Synthetic T4 monotherapy (1950s-1960s): Levothyroxine sodium (Synthroid®) offered batch-to-batch consistency and predictable pharmacokinetics. However, some patients reported residual symptoms despite normalized TSH, leading to theories about inadequate T3 restoration [3] [8].
  • Combination therapy era: Liotrix (Thyrolar®) was patented in 1962 and introduced as the first synthetic T4/T3 combination (4:1 ratio by weight). It was marketed to replicate the "natural balance" of thyroid secretion more accurately than desiccated thyroid. This development coincided with emerging radioimmunoassays that enabled precise hormone level monitoring [5] [8] [9].

Table 1: Evolution of Thyroid Hormone Replacement Therapies

EraPrimary FormulationsT4:T3 Ratio (Weight)Key Limitations
Pre-1950sDesiccated thyroid (Armour)~4.2:1Batch variability, immunogenicity
1950s-1960sLevothyroxine sodiumPure T4Potential T3 deficiency in some tissues
1960s-PresentLiotrix (Thyrolar®)4:1Non-physiological T3 pharmacokinetics

Biochemical Composition of Liotrix (T4/T3 Ratio and Formulation Design)

Liotrix is a fixed-ratio combination of two synthetic sodium salts:

  • Levothyroxine sodium (T4): Molecular formula C15H10I4NNaO4, representing approximately 89% of the hormonal content by weight [8] [9].
  • Liothyronine sodium (T3): Molecular formula C15H11I3NNaO4, constituting ~11% of the hormonal mass [5] [8].

The 4:1 weight ratio (e.g., 50 µg T4:12.5 µg T3 in Thyrolar-1) was selected based on mid-20th century understanding of thyroid secretion. However, this ratio misaligns with three key physiological principles:

  • Human thyroid secretion is approximately 14:1 (T4:T3 by weight), not 4:1 [5] [8].
  • Peripheral deiodination supplies >80% of circulating T3 from T4, minimizing reliance on direct thyroidal T3 [5] [8].
  • Potency disparity: T3 exhibits 300-400% greater receptor affinity and metabolic activity than T4. The 4:1 weight ratio delivers a disproportionate functional T3 load [8] [9].

Table 2: Molecular and Functional Characteristics of Liotrix Components

ParameterLevothyroxine (T4)Liothyronine (T3)
Molecular Weight798.86 g/mol (free acid)650.98 g/mol (free acid)
Plasma Half-life5-7 days12-24 hours
Receptor Binding Affinity1x (reference)10-15x relative to T4
Contribution to Overall Hormonal Activity~20%~80%

Pharmacokinetically, liotrix introduces a significant challenge: While T4 provides sustained hormone release, the immediate-release T3 component causes supraphysiologic peaks 2-4 hours post-dose, followed by subphysiologic troughs. This pulsatile T3 exposure contrasts with the stable serum levels maintained by endogenous thyroid function or T4 monotherapy [5] [8] [9].

Pharmacological Classification and Regulatory Approvals

Pharmacological Classification:

  • Therapeutic Category: Thyroid hormone replacement agent [5] [9].
  • Mechanism Class: Synthetic thyroid hormone combination (T4 and T3 receptor agonist). Liotrix binds to nuclear thyroid receptors (TRα and TRβ), modulating gene transcription involved in metabolism, thermogenesis, and cardiac function [5] [8].
  • Biopharmaceutical Classification: Due to the sodium salt formulation, both components exhibit high solubility but variable permeability (BCS Class III for T4, Class I for T3) [8].

Regulatory Status:

  • FDA Approval: Granted in the 1960s under the brand Thyrolar® (Forest Laboratories) for:
  • Primary, secondary, and tertiary hypothyroidism
  • TSH suppression in thyroid cancer and goiter management [6] [9].
  • Global Approvals: Marketed internationally as Euthyral® (France), Novothyral® (Germany), and Thyrolar® (multiple countries) [5] [9].
  • Discontinuation: Thyrolar® was discontinued in the U.S. in 2018 due to business decisions unrelated to safety or efficacy. The manufacturer cited "manufacturing complexities" related to revised USP specifications as a contributing factor [6] [9]. No generic equivalents remain available in major markets, relegating liotrix to historical pharmacological interest.

Table 3: Approved Combination Thyroid Hormone Preparations

Brand NameManufacturerT4:T3 RatioMarket Status
Thyrolar®Forest Labs4:1Discontinued (US, 2018)
Novothyral®Merck4:1Limited EU availability
Euthyral®Merck-Lipha4:1Discontinued

The pharmacological legacy of liotrix persists in contemporary debates about combination THRT. While its specific formulation is obsolete, it catalyzed research into sustained-release T3 preparations and personalized hormone ratios that remain under investigation today [5] [8].

Properties

CAS Number

8065-29-0

Product Name

Liotrix

IUPAC Name

disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

Molecular Formula

C30H21I7N2Na2O8

Molecular Weight

1471.8 g/mol

InChI

InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1

InChI Key

LKYWLLWWYBVUPP-XOCLESOZSA-L

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Synonyms

Euthroid
Euthyral
liotrix
Thyreotom
Thyrolar
thyroxine - triiodothyronine combination
thyroxine - triiodothyronine combination, monosodium salt
thyroxine, triiodothyronine drug combination
triiodothyronine - thyroxine combination

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.